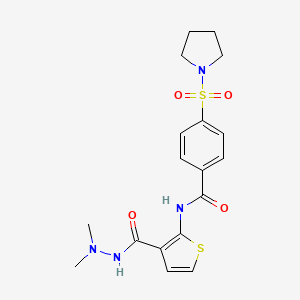![molecular formula C20H22N4O2 B2896612 N-isopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide CAS No. 440330-32-5](/img/structure/B2896612.png)
N-isopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide is a novel compound with potential applications in various scientific fields. Its unique structure includes an isopentyl group, a benzamide moiety, and a fused triazine ring, making it an interesting subject of study for its chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-isopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide typically involves the following steps:
Starting Materials: : The synthesis begins with commercially available benzoic acid derivatives and appropriate isopentyl amines.
Formation of Intermediate: : The initial reaction involves forming an intermediate compound through a condensation reaction between the benzoic acid derivative and the amine.
Cyclization Reaction: : The intermediate undergoes a cyclization reaction in the presence of a suitable catalyst to form the triazine ring structure.
Final Product Formation:
Industrial Production Methods
In industrial settings, the synthesis is scaled up using continuous flow reactors, ensuring optimal reaction conditions for maximum yield. The reaction conditions involve controlled temperatures, pressures, and the use of catalysts to ensure high efficiency and purity of the product.
化学反応の分析
Types of Reactions
N-isopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide undergoes various chemical reactions:
Oxidation: : The compound can be oxidized to introduce additional functional groups.
Reduction: : Reduction reactions can be used to modify the triazine ring or the benzamide moiety.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. Reaction conditions often involve organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Major Products
科学的研究の応用
N-isopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide finds application in several research areas:
Chemistry: : It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: : Researchers explore its potential as a bioactive molecule with possible antimicrobial and anticancer properties.
Medicine: : Preliminary studies investigate its role in drug development, particularly targeting specific proteins or pathways.
Industry: : It is used in materials science for developing new polymers and coatings with enhanced properties.
作用機序
The mechanism of action of N-isopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound's structure allows it to fit into active sites, inhibiting or modulating the activity of target proteins. This interaction can trigger specific cellular pathways, leading to desired biological effects.
類似化合物との比較
When compared to similar compounds, N-isopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide stands out due to its unique triazine ring and isopentyl group:
Similar Compounds: : Examples include other benzamide derivatives and triazine-containing molecules.
Uniqueness: : Its combination of functional groups and the ability to undergo diverse chemical reactions makes it a valuable compound for research.
Similar Compounds
N-isopentyl-4-benzamide
4-(triazine-yl)methylbenzamide
Isopentyl benzoate derivatives
This comprehensive overview of this compound should give you a solid foundation in understanding its significance and potential applications
特性
IUPAC Name |
N-(3-methylbutyl)-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-14(2)11-12-21-19(25)16-9-7-15(8-10-16)13-24-20(26)17-5-3-4-6-18(17)22-23-24/h3-10,14H,11-13H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFGZBISXMMVHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B2896534.png)
![3-ethyl-7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2896536.png)
![1-(3-chlorophenyl)-5-cinnamyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2896539.png)
![2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide](/img/structure/B2896543.png)
![2-[Cyclobutyl(methyl)amino]acetic acid](/img/structure/B2896544.png)

![3-(3,4-dimethoxyphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2896547.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2896548.png)
![Tert-butyl N-[(1-imino-1-oxothian-4-yl)methyl]carbamate](/img/structure/B2896549.png)
![3-(4-chlorophenyl)-1-[(E)-2-(4-chlorophenyl)ethenyl]urea](/img/structure/B2896550.png)

![2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2896552.png)
